![molecular formula C21H15BrN2O4 B12036706 4-{(E)-[2-(2-hydroxybenzoyl)hydrazono]methyl}phenyl 2-bromobenzoate](/img/structure/B12036706.png)
4-{(E)-[2-(2-hydroxybenzoyl)hydrazono]methyl}phenyl 2-bromobenzoate
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Overview
Description
4-{(E)-[2-(2-hydroxybenzoyl)hydrazono]methyl}phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C21H15BrN2O4 and a molecular weight of 439.269 g/mol . This compound is known for its unique structure, which includes a hydrazone linkage and a bromobenzoate moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-{(E)-[2-(2-hydroxybenzoyl)hydrazono]methyl}phenyl 2-bromobenzoate typically involves a multi-step process. One common method includes the condensation reaction between salicyloyl hydrazide and 2-bromobenzoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid by-product . The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-{(E)-[2-(2-hydroxybenzoyl)hydrazono]methyl}phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(2-hydroxybenzoyl)hydrazono]methyl}phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes . Additionally, its bromobenzoate moiety can participate in various substitution reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds include:
4-{(E)-[2-(2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate: This compound has a similar structure but with a different substitution pattern on the benzene ring.
4-{(E)-[2-(2-hydroxybenzoyl)hydrazono]methyl}phenyl 2-methoxybenzoate: This compound has a methoxy group instead of a bromine atom, which affects its reactivity and applications.
4-{(E)-[2-(2-hydroxybenzoyl)hydrazono]methyl}phenyl 3-chlorobenzoate:
Properties
Molecular Formula |
C21H15BrN2O4 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H15BrN2O4/c22-18-7-3-1-5-16(18)21(27)28-15-11-9-14(10-12-15)13-23-24-20(26)17-6-2-4-8-19(17)25/h1-13,25H,(H,24,26)/b23-13+ |
InChI Key |
GDVYTYIEXUPCHO-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)O |
Origin of Product |
United States |
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